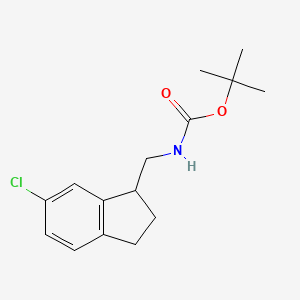![molecular formula C16H18BNO3 B11840117 Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- CAS No. 268748-25-0](/img/structure/B11840117.png)
Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- is a versatile organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- typically involves the reaction of 4-bromoaniline with 3-phenylpropyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes or boronates.
Wissenschaftliche Forschungsanwendungen
Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Biology: Boronic acids are employed in the development of sensors for detecting carbohydrates and other biomolecules due to their ability to form reversible covalent bonds with diols.
Medicine: This compound is investigated for its potential as an enzyme inhibitor, particularly for proteases and kinases, which are targets for cancer therapy.
Industry: Boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials due to their versatility and reactivity.
Wirkmechanismus
The mechanism of action of boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The molecular targets and pathways involved include the inhibition of serine proteases and kinases, which play crucial roles in cellular processes and disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group attached to the boron atom.
4-Formylphenylboronic acid: Contains a formyl group attached to the phenyl ring, making it useful in different synthetic applications.
3-Aminophenylboronic acid: Features an amino group on the phenyl ring, which can enhance its reactivity and binding properties.
Uniqueness
Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]- is unique due to the presence of the 3-phenylpropylamino carbonyl group, which imparts specific reactivity and binding characteristics. This makes it particularly useful in applications requiring selective binding and reactivity, such as enzyme inhibition and sensor development.
Eigenschaften
CAS-Nummer |
268748-25-0 |
|---|---|
Molekularformel |
C16H18BNO3 |
Molekulargewicht |
283.1 g/mol |
IUPAC-Name |
[4-(3-phenylpropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C16H18BNO3/c19-16(14-8-10-15(11-9-14)17(20)21)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,20-21H,4,7,12H2,(H,18,19) |
InChI-Schlüssel |
NCHRLMVNICCTPO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


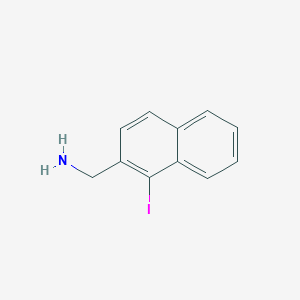
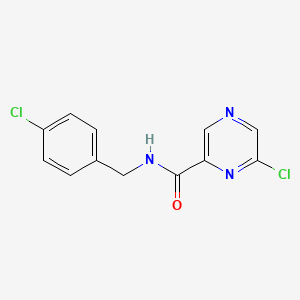
![7-Nitroisoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11840049.png)
![2,5-Diacetyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11840068.png)
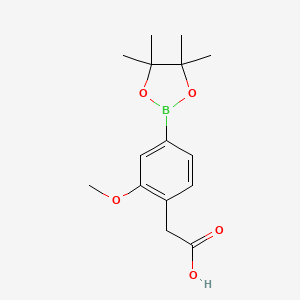
![2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine](/img/structure/B11840070.png)

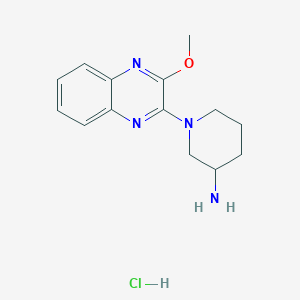



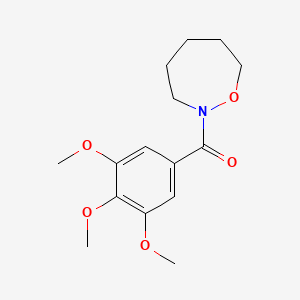
![N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11840100.png)
